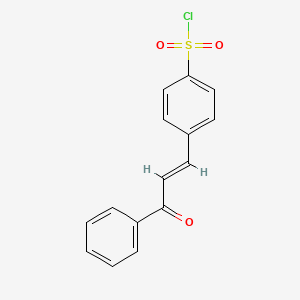

4-(3-Oxo-3-phenylpropenyl)benzenesulfonyl chloride

Description

BenchChem offers high-quality 4-(3-Oxo-3-phenylpropenyl)benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Oxo-3-phenylpropenyl)benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-[(E)-3-oxo-3-phenylprop-1-enyl]benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3S/c16-20(18,19)14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOPDPKVYXDCAE-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Chalcone-4-Sulfonyl Chloride Scaffolds

Synthesis, Reactivity, and Application in Drug Discovery[1]

Executive Summary

Chalcone-4-sulfonyl chlorides represent a specialized class of "hybrid pharmacophore" intermediates.[1] They combine the electrophilic

This guide provides a validated technical framework for the synthesis, handling, and derivatization of these moisture-sensitive scaffolds, moving beyond generic protocols to address the specific instability issues inherent to the sulfonyl chloride moiety in conjugated systems.

Part 1: Molecular Architecture & Reactivity Profile[1]

The utility of chalcone-4-sulfonyl chloride lies in its ability to undergo orthogonal chemical transformations.[1] Understanding the electronic interplay between the enone system and the sulfonyl group is critical for reaction design.

1.1 The Dual-Electrophile System

The molecule possesses two distinct electrophilic sites with varying "hardness":[1]

-

The Sulfonyl Chloride (Hard Electrophile): The sulfur atom is highly susceptible to attack by "hard" nucleophiles (amines, alcohols) via nucleophilic substitution (

-like). This reaction is kinetically favored and occurs rapidly at -

The Enone Double Bond (Soft Electrophile): The

-carbon is susceptible to Michael addition by "soft" nucleophiles (thiols, carbanions).

Critical Design Consideration: When derivatizing, the sulfonyl chloride must be engaged first under non-nucleophilic basic conditions to avoid competing Michael addition or polymerization of the alkene.

1.2 Physical Properties & Stability Data

Note: Data represents the general class of 4-substituted chalcone sulfonyl chlorides.

| Property | Value / Characteristic | Technical Note |

| Molecular Weight | ~320.7 g/mol (Parent) | Varies by substituent (R).[1] |

| Physical State | Crystalline Solid | Typically yellow to orange prisms. |

| Melting Point | 100–148°C | Sharp MP indicates purity; broad range implies hydrolysis. |

| Solubility | DCM, THF, Acetone | Incompatible with water, alcohols, or DMSO (rapid hydrolysis). |

| Hydrolytic Stability | Low ( | Must be stored under inert gas (Ar/ |

Part 2: Synthesis & Purification Protocols[1][3]

Two primary routes exist: Direct Chlorosulfonation (Method A) and Acid-Catalyzed Condensation (Method B). Method A is preferred for rapid access to libraries, while Method B is required if the chalcone core contains acid-sensitive groups.[1]

2.1 Method A: Direct Chlorosulfonation (The Standard Protocol)

This protocol utilizes chlorosulfonic acid (

Reagents:

-

Unsubstituted or deactivated Chalcone (1.0 equiv)

-

Chlorosulfonic acid (5.0–8.0 equiv)

-

Solvent: None (Neat) or

Step-by-Step Methodology:

-

Cryogenic Setup: Place chlorosulfonic acid in a round-bottom flask equipped with a drying tube (

). Cool to -

Addition: Add the chalcone solid portion-wise over 20 minutes. Maintain internal temperature

. -

Reaction: Allow the mixture to stir at

for 2 hours, then slowly warm to room temperature (RT) and stir for an additional 2 hours.-

Checkpoint: Monitor by TLC (System: Hexane/EtOAc 7:3). The product will be less polar than the sulfonic acid byproduct but more polar than the starting chalcone.

-

-

Quenching (Critical): Pour the reaction mixture in a thin stream onto crushed ice (~500g) with vigorous stirring.

-

Safety: Massive HCl evolution occurs.[2] Perform in a fume hood.

-

-

Isolation: Filter the precipitated sulfonyl chloride immediately. Wash with cold water (

) until washings are neutral pH. -

Drying: Dissolve the solid in DCM, dry over anhydrous

, and concentrate in vacuo below

2.2 Method B: Acid-Catalyzed Aldol Condensation

Use this when the chalcone ring bears substituents that would be destroyed by neat chlorosulfonic acid.[1]

Reagents:

-

4-Acetylbenzenesulfonyl chloride (1.0 equiv)[1]

-

Substituted Benzaldehyde (1.0 equiv)[3]

-

Catalyst: Dry HCl gas or Thionyl Chloride (

) in Ethanol.

Protocol:

-

Dissolve reactants in absolute ethanol or glacial acetic acid.

-

Bubble dry HCl gas through the solution for 30 minutes.

-

Precipitate forms upon standing at

. -

Note: Avoid basic catalysts (NaOH/KOH) as they will hydrolyze the

to

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the synthesis logic and the divergent reactivity pathways (Derivatization vs. Decomposition).

Figure 1: Synthesis and divergent reactivity pathways of chalcone-4-sulfonyl chloride. Green path indicates desired derivatization; red dashed path indicates degradation.[1]

Part 4: Derivatization Strategies (The "Why")

The primary application of this scaffold is the synthesis of Chalcone-Sulfonamide Hybrids . These molecules are designed to act as dual inhibitors.

4.1 Protocol: Synthesis of Chalcone-Sulfonamide Hybrids

Objective: Couple the sulfonyl chloride with a pharmacophore-bearing amine (e.g., sulfanilamide, morpholine) without degrading the enone.

Reagents:

-

Chalcone-4-sulfonyl chloride (1.0 equiv)[1]

-

Amine (1.1 equiv)

-

Triethylamine (TEA) or Pyridine (1.5 equiv)

-

Solvent: Anhydrous DCM or THF[1]

Procedure:

-

Preparation: Purge the reaction vessel with Nitrogen (

). Dissolve the amine and TEA in anhydrous solvent. -

Addition: Cool solution to

. Add Chalcone-4-sulfonyl chloride (dissolved in minimal solvent) dropwise.[1]-

Causality: Dropwise addition prevents localized heating and ensures the amine attacks the sulfur, not the

-carbon of the alkene.

-

-

Completion: Stir at RT for 3–6 hours. Monitor by TLC (disappearance of the non-polar chloride spot).

-

Workup: Wash with dilute HCl (1M) to remove excess amine/pyridine, then brine. Dry and recrystallize from Ethanol/DMF.

4.2 Biological Targets

The resulting hybrids are validated scaffolds for:

-

Carbonic Anhydrase (hCA) Inhibition: The sulfonamide binds the Zinc (

) active site; the chalcone tail interacts with the hydrophobic pocket. -

Tubulin Polymerization Inhibition: The chalcone core mimics combretastatin A-4 binding, arresting cell mitosis.

Part 5: Safety & Handling (E-E-A-T)

Hazard Identification:

-

Corrosive: Hydrolyzes to form HCl gas and sulfonic acid on contact with skin/mucosa.

-

Lachrymator: Trace hydrolysis can release irritating vapors.

Storage Protocol (Self-Validating):

-

Store in a desiccator at

. -

Validation: Before use, take a small MP sample. A depression of

from the literature value indicates significant hydrolysis; recrystallize from dry benzene or DCM/Hexane before use.

References

-

Life Chemicals. (2020). Custom Synthesis of Versatile Chalcone-4'-sulfonyl Derivatives. Link

-

Semenok, D., et al. (2017).[4] Efficient synthesis of chalcone-4'-sulfonyl chlorides and fluorides. Tetrahedron. Link

-

Organic Syntheses. (1940). p-Acetaminobenzenesulfonyl chloride (Standard Chlorosulfonation Protocol).[1] Org. Synth. 1940, 20, 13. Link

-

Ahmad, M. R., et al. (2021).[5] Synthesis, Structural and Biological Properties of the Ring-A Sulfonamido Substituted Chalcones. Molecules. Link

-

BenchChem. (2025).[3] A Technical Guide to the Synthesis and Reactions of Chalcones. Link

Sources

Dual-Pharmacophore Architectures: A Technical Guide to Chalcone Sulfonyl Chloride Building Blocks

Executive Summary: The "Warhead-Anchor" Strategy

In the landscape of fragment-based drug discovery (FBDD), chalcone sulfonyl chlorides represent a high-value class of "privileged structures." They are not merely reagents; they are dual-pharmacophore scaffolds that integrate two distinct biological mechanisms into a single rigid backbone:

-

The Warhead (Chalcone Enone): An

-unsaturated ketone acting as a Michael acceptor, capable of forming covalent bonds with cysteine residues in target proteins (e.g., Tubulin, MDM2, NF- -

The Anchor (Sulfonyl Chloride): A highly reactive electrophile that serves as a "click" handle for rapid diversification into sulfonamides (carbonic anhydrase inhibitors) or sulfonates, while providing rigid orientation within the active site.

This guide moves beyond standard textbook synthesis, focusing on the acid-catalyzed retention strategies required to preserve the sulfonyl chloride moiety during scaffold construction, a common pitfall in conventional base-catalyzed chalcone synthesis.

Structural Rationale & Chemical Space

The utility of these building blocks lies in their ability to generate Diversity-Oriented Synthesis (DOS) libraries. By modulating the A-ring (acetophenone derived) and B-ring (aldehyde derived), researchers can fine-tune the electrophilicity of the enone system while positioning the sulfonyl chloride for optimal binding.

The Pharmacophore Map

The following diagram illustrates the functional logic of the scaffold, distinguishing between the covalent warhead and the derivatization handle.

Figure 1: Pharmacophore deconstruction of the chalcone sulfonyl chloride building block.

Synthetic Methodologies: The "Acid vs. Base" Dilemma

A critical error in synthesizing these blocks is attempting standard Claisen-Schmidt condensation (NaOH/EtOH) after the sulfonyl chloride is present. The base will rapidly hydrolyze the

To generate the building block intact, two robust routes are recommended.

Route A: Direct Chlorosulfonation (The "Post-Assembly" Route)

Best for: Simple, electron-rich chalcones.

-

Mechanism: Electrophilic aromatic substitution (

) using excess chlorosulfonic acid. -

Constraint: The enone double bond is sensitive to polymerization in strong acid. Temperature control is paramount.

Route B: Acid-Catalyzed Condensation (The "Pre-Functionalized" Route)

Best for: Complex aldehydes or when regioselectivity is critical.

-

Reagent: 4-acetylbenzenesulfonyl chloride + Substituted Benzaldehyde.

-

Catalyst: Dry HCl gas in Glacial Acetic Acid.[1]

-

Advantage: Preserves the sensitive sulfonyl chloride moiety while forming the chalcone.

Comparative Workflow Diagram

Figure 2: Decision tree for synthetic routes. Route B is preferred for stability.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis (Route B)

Recommended for high-purity building blocks.

Safety Note: Chlorosulfonic acid and sulfonyl chlorides are lachrymators and react violently with water. All glassware must be flame-dried.

-

Preparation: Charge a flame-dried 3-neck round-bottom flask with 4-acetylbenzenesulfonyl chloride (10 mmol) and the appropriate benzaldehyde derivative (10 mmol).

-

Solvation: Add Glacial Acetic Acid (15 mL). The mixture may not be homogeneous initially.

-

Catalysis: Bubble dry HCl gas (generated from NaCl/H2SO4) through the solution for 15 minutes while stirring at room temperature.

-

Expert Tip: If HCl gas is unavailable, 5-6 drops of thionyl chloride (

) can be added to the acetic acid to generate dry HCl in situ and scavenge water.

-

-

Reaction: Stir the mixture at 25–30°C for 12–24 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[2] The product typically appears as a new spot with lower Rf than the aldehyde.

-

Workup: Pour the reaction mixture onto crushed ice (100g) with vigorous stirring. The chalcone sulfonyl chloride will precipitate.

-

Purification: Filter the solid, wash with cold water (2x) and cold hexane (1x). Recrystallize immediately from dry chloroform/hexane. Do not use alcohols (ethanol/methanol) as they will react to form sulfonate esters.

Protocol 2: Derivatization to Sulfonamides

Validation of the building block.

-

Coupling: Dissolve the Chalcone Sulfonyl Chloride (1 eq) in anhydrous DCM.

-

Nucleophile: Add the amine (1.1 eq) and Triethylamine (1.5 eq).

-

Conditions: Stir at 0°C for 1 hour, then warm to RT.

-

Observation: A rapid disappearance of the starting material indicates a successful "click" reaction.

Data Summary: Reactivity & Stability

| Parameter | Chalcone Sulfonyl Chloride | Chalcone Sulfonyl Fluoride (Alternative) |

| Hydrolytic Stability | Low ( | High (Stable for days) |

| Amine Reactivity | High (Reacts at 0°C) | Moderate (Requires heat/catalyst) |

| Storage | Store under Argon, < -20°C | Store at RT, ambient atmosphere |

| Main Application | Rapid library generation | SuFEx (Sulfur-Fluoride Exchange) |

Note: If long-term storage is required, convert the chloride to the fluoride using

Case Study: Carbonic Anhydrase IX (CA IX) Inhibition

Context: CA IX is a hypoxia-induced enzyme overexpressed in solid tumors.[3] It regulates pH, allowing cancer cells to survive acidic microenvironments.

Application: Using the protocols above, a library of chalcone-sulfonamides was synthesized.

-

Mechanism: The sulfonamide moiety binds the Zinc (

) ion in the CA IX active site.[3] -

Synergy: The chalcone tail extends into the hydrophobic pocket, and the enone acts as a reactive stressor, potentially depleting glutathione (GSH) in the cancer cell, enhancing the lethality of the CA inhibition.

-

Result: Compounds synthesized via this route showed

values in the low nanomolar range (2.5 nM) against hCA II and high selectivity for hCA IX in hypoxic conditions.

References

-

Lee, H. Y., et al. (2024). "Chalcone-based benzenesulfonamides as potent and selective inhibitors for human carbonic anhydrase II: Design, synthesis, in vitro, and in silico studies." Archiv der Pharmazie.

-

Semenok, D., et al. (2017).[1] "Efficient synthesis of chalcone-4'-sulfonyl chlorides and fluorides." Tetrahedron.

-

Life Chemicals. (2020). "Custom Synthesis of Versatile Chalcone-4'-sulfonyl Derivatives." Life Chemicals Whitepaper.

-

El-Azab, A. S., et al. (2017). "Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives." Iranian Journal of Pharmaceutical Research.

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

Sources

An In-depth Technical Guide on 4-(3-Oxo-3-phenylpropenyl)benzenesulfonyl chloride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride, a molecule of significant interest at the intersection of chalcone and sulfonamide chemistries. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a potentially novel research chemical, this guide will delve into its constituent parts to project its synthesis, reactivity, and potential applications. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a scientifically grounded framework for the exploration of this and related compounds. We will explore the synthetic pathways, predictable chemical reactivity, and the pharmacological potential of its derivatives, particularly as enzyme inhibitors.

Introduction: A Molecule of Convergent Pharmacophores

The compound 4-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride is a bifunctional molecule that marries two critical pharmacophores: the chalcone backbone and the benzenesulfonyl chloride moiety. The chalcone framework, an α,β-unsaturated ketone system, is a well-established scaffold in medicinal chemistry, known for a wide array of biological activities. The benzenesulfonyl chloride group is a highly reactive functional group, primarily serving as a precursor for the synthesis of sulfonamides, a class of drugs with a storied history and broad therapeutic applications, including antibacterial and anticancer agents.[1]

The convergence of these two functionalities in a single molecule presents a unique opportunity for the design of novel therapeutics. The chalcone portion can be envisioned as a targeting moiety, while the sulfonyl chloride can act as a reactive "warhead" for covalent modification of biological targets or as a synthetic handle for creating diverse libraries of sulfonamide derivatives.

Synthesis and Characterization

The synthesis of 4-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride can be logically approached through a multi-step process, leveraging well-established organic reactions. A plausible synthetic route is outlined below.

Proposed Synthetic Workflow

A logical synthetic strategy would involve the initial formation of the chalcone scaffold followed by the introduction of the sulfonyl chloride group.

Caption: Proposed two-step synthesis of 4-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride.

Detailed Experimental Protocol

Step 1: Synthesis of Acetophenone (Friedel-Crafts Acylation)

-

To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry benzene (3 eq) at 0-5 °C, slowly add acetyl chloride (1 eq).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture carefully into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude acetophenone by vacuum distillation.

Step 2: Synthesis of 4-(3-Oxo-3-phenylpropenyl)benzenesulfonyl chloride (Claisen-Schmidt Condensation)

-

To a solution of 4-chlorosulfonylbenzaldehyde (1 eq) and acetophenone (1 eq) in a suitable solvent such as ethanol, add an aqueous solution of a base (e.g., sodium hydroxide, 1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 4-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride.

Characterization

The synthesized compound should be characterized using a suite of analytical techniques to confirm its structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the aromatic protons of both phenyl rings, the vinyl protons of the propenyl group (as doublets with a large coupling constant for the trans isomer), and the absence of the aldehydic proton. |

| ¹³C NMR | Signals for the carbonyl carbon, the olefinic carbons, and the aromatic carbons. The carbon attached to the sulfonyl chloride group will be deshielded. |

| FT-IR | Characteristic absorption bands for the sulfonyl chloride (S=O stretch), carbonyl (C=O stretch), and carbon-carbon double bond (C=C stretch). |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of C₁₅H₁₁ClO₃S, along with characteristic fragmentation patterns. |

| Purity (HPLC) | A single major peak indicating high purity. |

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group.[2] This makes it an excellent substrate for nucleophilic substitution reactions.

Sulfonamide Formation

The most prominent reaction of this compound is with primary and secondary amines to form the corresponding sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[2]

Caption: General scheme for the synthesis of sulfonamide derivatives.

This reaction is foundational for creating libraries of diverse compounds for structure-activity relationship (SAR) studies. The wide availability of primary and secondary amines allows for extensive chemical space exploration.

Sulfonate Ester Formation

Reaction with alcohols in the presence of a base yields sulfonate esters. This transformation is useful for converting the hydroxyl group of an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions.[2]

Reactivity of the Chalcone Moiety

The α,β-unsaturated ketone system of the chalcone moiety is susceptible to Michael addition by nucleophiles. This reactivity can be exploited for the development of covalent inhibitors, where a nucleophilic residue in a protein's active site can form a covalent bond with the chalcone scaffold.

Potential Applications in Drug Discovery

The unique hybrid structure of 4-(3-oxo-3-phenylpropenyl)benzenesulfonyl chloride and its derivatives suggests several promising avenues for drug discovery research.

Enzyme Inhibition

Many sulfonamide-based drugs function as enzyme inhibitors.[1] The primary sulfonamide group is a known zinc-binding motif, making it effective against metalloenzymes like carbonic anhydrases.[1] Derivatives of the title compound could be potent inhibitors of various enzymes implicated in disease.

Example: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[3] Sulfonamides are the classical inhibitors of CAs.

| hCA Isoform | Therapeutic Relevance | Potential for Inhibition by Derivatives |

| hCA I & II | Glaucoma, epilepsy[3] | The sulfonamide derivatives can be designed to target these ubiquitous isoforms. |

| hCA IX & XII | Hypoxia-induced tumor cell survival and proliferation[3] | The chalcone moiety could be tailored to interact with the tumor-specific microenvironment, potentially leading to selective inhibition of these cancer-related isoforms. |

Anticancer Activity

Both chalcones and sulfonamides have demonstrated significant anticancer properties.[4][5] Chalcones can induce apoptosis and cell cycle arrest in cancer cells. Sulfonamides, particularly those that inhibit carbonic anhydrase IX, can disrupt the pH regulation in tumors, leading to cancer cell death.[4] The combination of these two pharmacophores could lead to synergistic anticancer effects.

Covalent Inhibitors

The electrophilic nature of both the sulfonyl chloride and the chalcone's β-carbon makes this class of compounds suitable for the design of covalent inhibitors. Covalent inhibitors can offer advantages in terms of potency and duration of action.

Conclusion and Future Directions

4-(3-Oxo-3-phenylpropenyl)benzenesulfonyl chloride represents a promising, albeit underexplored, chemical entity with significant potential in medicinal chemistry. Its synthesis is feasible through established methodologies, and its reactivity offers a gateway to a vast chemical space of novel sulfonamide derivatives. The dual nature of its structure, combining the biological activities of chalcones with the proven therapeutic value of sulfonamides, makes it a compelling starting point for the development of new enzyme inhibitors and anticancer agents.

Future research should focus on the synthesis and characterization of this compound, followed by the generation of a diverse library of its sulfonamide derivatives. Subsequent screening of these compounds against a panel of relevant biological targets, particularly carbonic anhydrases and cancer cell lines, will be crucial in unlocking their therapeutic potential.

References

-

Elsevier. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry. [Link]

-

PubMed. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. [Link]

-

International Union of Crystallography. 4-Methyl-N-{2-[(E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzenesulfonamide. [Link]

-

PubMed. Synthesis of 4-(3-oxo-3-phenylpropyl)morpholin-4-ium chloride analogues and their inhibitory activities of nitric oxide production in lipopolysaccharide-induced BV2 cells. [Link]

-

ResearchGate. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

-

Wikipedia. Benzenesulfonyl chloride. [Link]

-

Cheméo. Chemical Properties of Benzenesulfonyl chloride (CAS 98-09-9). [Link]

-

Royal Society of Chemistry. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 5. 4-Methyl-N-{2-[(E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Authored by a Senior Application Scientist

An In-depth Technical Guide to Chalcone-Sulfonamide Hybrid Precursors

Foreword: The Principle of Molecular Hybridization

In the landscape of modern medicinal chemistry, the strategy of molecular hybridization has emerged as a powerful tool for the rational design of new therapeutic agents.[1] This approach is predicated on the covalent linking of two or more distinct pharmacophores—molecular fragments with recognized biological activities—to create a single hybrid molecule.[1] The goal is to develop chimeric compounds that may exhibit synergistic effects, possess novel mechanisms of action, or overcome challenges such as drug resistance that plague existing therapies.[2]

This guide focuses on a particularly promising class of such hybrids: those derived from chalcone and sulfonamide scaffolds. Chalcones, the open-chain precursors to flavonoids, are renowned for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[3][4][5] The sulfonamide moiety is a cornerstone of medicinal chemistry, found in a multitude of antibacterial, carbonic anhydrase inhibiting, diuretic, and antiviral drugs.[6][7] The fusion of these two privileged scaffolds has yielded a new generation of precursor molecules with significant potential in drug discovery, particularly in oncology and infectious diseases.[8][9]

This document provides a technical overview for researchers and drug development professionals, delving into the synthesis, characterization, biological activities, and structure-activity relationships of chalcone-sulfonamide hybrids.

Rationale and Design Strategy

The core principle behind creating chalcone-sulfonamide hybrids is to harness the complementary strengths of each pharmacophore to create a molecule with enhanced potency or a novel biological profile.[2] The α,β-unsaturated ketone system of the chalcone moiety is a key structural feature, acting as a Michael acceptor that can covalently interact with nucleophilic residues (like cysteine) in target proteins, contributing to its cytotoxic effects.[7][10] The sulfonamide group is a potent zinc-binding group and can form strong hydrogen and electrostatic bonds within enzyme active sites, a property famously exploited in carbonic anhydrase inhibitors.[7][11]

By combining these, a hybrid molecule can theoretically engage with multiple biological targets or interact with a single target through multiple binding modes, leading to enhanced affinity and efficacy.

Synthesis of Chalcone-Sulfonamide Hybrids

The synthesis of these hybrids is typically achieved through multi-step reaction sequences. The most prevalent method involves the Claisen-Schmidt condensation, an alkali-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde to form the characteristic chalcone backbone.[2][12]

The strategic placement of the sulfonamide group can be achieved in two primary ways:

-

Pre-condensation Sulfonylation: An amino-substituted acetophenone is first reacted with a sulfonyl chloride to form a sulfonamidoacetophenone intermediate. This intermediate is then used in the Claisen-Schmidt condensation with a desired aldehyde.[12]

-

Post-condensation Sulfonylation: An amino-substituted chalcone is first synthesized via Claisen-Schmidt condensation. The resulting aminochalcone is then reacted with a sulfonyl chloride to append the sulfonamide moiety.[1]

The choice of catalyst and the order of reactions can be critical and may even lead to different molecular scaffolds, such as chalcone-(bis)sulfonamide hybrids where two sulfonyl groups are attached to the amine nitrogen.[1]

Experimental Protocol: Representative Synthesis

The following protocol describes a general procedure for the synthesis of a chalcone-sulfonamide hybrid via the pre-condensation sulfonylation route.

Step 1: Synthesis of N-(4-acetylphenyl)benzenesulfonamide (Sulfonamidoacetophenone Intermediate)

-

Dissolve 4-aminoacetophenone (10 mmol) in pyridine (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Add benzenesulfonyl chloride (11 mmol) dropwise to the cooled solution over 15 minutes, maintaining the temperature below 5°C.

-

Allow the reaction mixture to stir at room temperature for 12 hours.

-

Pour the reaction mixture into 100 mL of ice-cold 2N HCl. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Recrystallize the crude product from ethanol to yield the pure sulfonamidoacetophenone intermediate.

Step 2: Synthesis of Chalcone-Sulfonamide Hybrid via Claisen-Schmidt Condensation

-

Dissolve the N-(4-acetylphenyl)benzenesulfonamide intermediate (5 mmol) and a substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 5 mmol) in ethanol (30 mL).

-

Add an aqueous solution of potassium hydroxide (40%, 5 mL) dropwise to the mixture while stirring.

-

Continue stirring the reaction mixture at room temperature for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

-

Collect the resulting solid product by vacuum filtration.

-

Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified chalcone-sulfonamide hybrid.[2][12]

Characterization: The structures of the synthesized compounds must be confirmed using spectroscopic methods.[2]

-

¹H NMR: Look for two characteristic doublets in the vinylic region (δ 6.5-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), confirming the trans configuration of the α,β-unsaturated system. Signals for the sulfonamide N-H proton often appear as a singlet.[7]

-

¹³C NMR: Resonances for the carbonyl carbon (C=O) and the α and β carbons of the enone system are typically observed.[7]

-

FT-IR: Characteristic absorption bands for N-H stretching, S=O stretching (sulfonamide), and C=O stretching (ketone) should be present.[2]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[2]

Biological Activities and Therapeutic Potential

Chalcone-sulfonamide hybrids have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for further drug development.

Anticancer Activity

This is the most extensively studied application of these hybrids. They have shown significant cytotoxic and antiproliferative effects against a wide array of human cancer cell lines, including breast (MCF-7), prostate (DU-145), colon (HCT-116), leukemia (K-562), and melanoma (LOX IMVI).[2][6][8][9]

Mechanisms of Action: The anticancer effects of these hybrids are often multifactorial.[8]

-

Induction of Apoptosis: Many hybrids trigger programmed cell death (apoptosis) in cancer cells, a hallmark of effective chemotherapy. This can occur through both intrinsic and extrinsic pathways, often involving the generation of reactive oxygen species (ROS) and the activation of caspases.[6][8]

-

Enzyme Inhibition: Certain hybrids act as potent inhibitors of enzymes crucial for cancer progression. This includes carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, which are involved in regulating pH and promoting tumor survival in hypoxic environments.[11] Other targets include kinases like VEGFR, which are critical for angiogenesis (the formation of new blood vessels that supply tumors).[13]

-

Cell Cycle Arrest: Some compounds can halt the proliferation of cancer cells by arresting them at specific checkpoints in the cell cycle.

Sources

- 1. Tandem chalcone-sulfonamide hybridization, cyclization and further Claisen–Schmidt condensation: Tuning molecular diversity through reaction time and order and catalyst - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Uncovering the Potential of Chalcone-Sulfonamide Hybrids: A Systematic Review on Their Anticancer Activity and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New chalcone-sulfonamide hybrids exhibiting anticancer and antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. dovepress.com [dovepress.com]

- 13. Synthesis and evaluation of sulfonamide-chalcone hybrid compounds as inhibitors of VEGFR1/VEGFR2-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Benzoylvinyl)benzenesulfonyl Chloride: A Bifunctional Scaffold for Chemical Biology and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(2-Benzoylvinyl)benzenesulfonyl chloride, a molecule of significant interest at the intersection of chemical biology and medicinal chemistry. While direct synonyms and extensive experimental data for this specific compound are not widely available, its structural components—a chalcone moiety and a benzenesulfonyl chloride group—are well-characterized. This guide will elucidate the compound's identity, propose a robust synthetic pathway, and delve into its chemical reactivity. Furthermore, we will explore its potential applications as a bifunctional molecule, particularly as a tool for covalent labeling of biomolecules and as a scaffold for the development of targeted covalent inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and related compounds.

Introduction and Structural Elucidation

4-(2-Benzoylvinyl)benzenesulfonyl chloride is an organic compound that integrates two highly reactive and pharmacologically relevant functional groups: an α,β-unsaturated ketone (chalcone) and a sulfonyl chloride. This unique combination makes it a bifunctional molecule with significant potential in various scientific domains.

-

Chalcones , or 1,3-diphenyl-2-propen-1-ones, are a class of compounds that form the central core of a variety of biologically active molecules. They are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties[1][2][3][4][5]. The presence of the α,β-unsaturated ketone makes them effective Michael acceptors, a key feature for covalent interactions with biological nucleophiles[6][7][8].

-

Benzenesulfonyl chlorides are highly reactive electrophilic compounds widely used in organic synthesis. They readily react with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively[9]. This reactivity is the basis for their use in the synthesis of a vast number of pharmaceuticals and as chemical probes for studying protein function[10][11][12][13].

The strategic placement of these two functional groups in 4-(2-Benzoylvinyl)benzenesulfonyl chloride results in a molecule with dual reactivity, offering exciting possibilities for the design of novel chemical tools and therapeutic agents.

Chemical Identity and Synonyms

A definitive CAS number for 4-(2-Benzoylvinyl)benzenesulfonyl chloride is not readily found in major chemical databases, suggesting it may be a novel or less-common research chemical. Based on its structure, it can be classified as a chalcone-4'-sulfonyl chloride.

Systematic IUPAC Name: 4-(3-oxo-3-phenylprop-1-en-1-yl)benzene-1-sulfonyl chloride

Common Synonyms:

-

Chalcone-4'-sulfonyl chloride

-

4'-(Chlorosulfonyl)chalcone

Chemical Structure:

Caption: Chemical structure of 4-(2-Benzoylvinyl)benzenesulfonyl chloride.

Physicochemical Properties (Predicted)

While experimental data is not available, the physicochemical properties of 4-(2-Benzoylvinyl)benzenesulfonyl chloride can be predicted based on its structure and comparison to similar compounds like benzenesulfonyl chloride and various chalcones.

| Property | Predicted Value |

| Molecular Formula | C₁₅H₁₁ClO₃S |

| Molecular Weight | 306.77 g/mol |

| Appearance | Likely a pale yellow to white crystalline solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, acetone) and insoluble in water. |

| Stability | The sulfonyl chloride group is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. The compound should be stored under anhydrous conditions. |

Synthesis and Experimental Protocols

The most direct and established method for the synthesis of chalcone derivatives is the Claisen-Schmidt condensation[14][15][16][17]. This reaction involves the base- or acid-catalyzed condensation of an acetophenone with a benzaldehyde. For the synthesis of 4-(2-Benzoylvinyl)benzenesulfonyl chloride, the key precursors would be 4-acetylbenzenesulfonyl chloride and benzaldehyde.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 4-(2-Benzoylvinyl)benzenesulfonyl chloride.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of chalcone-sulfonyl chlorides[18][19][20].

Materials:

-

4-Acetylbenzenesulfonyl chloride

-

Benzaldehyde

-

Anhydrous ethanol or glacial acetic acid

-

Dry HCl gas or a suitable base catalyst (e.g., KOH)

-

Ice-cold water

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-acetylbenzenesulfonyl chloride (1 equivalent) in anhydrous ethanol or glacial acetic acid.

-

Catalyst Addition:

-

Acid Catalysis: Bubble dry HCl gas through the solution for a few minutes until saturation.

-

Base Catalysis: Alternatively, use a catalytic amount of a strong base like potassium hydroxide.

-

-

Aldehyde Addition: Add benzaldehyde (1 equivalent) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Once the reaction is complete, pour the mixture into a beaker of ice-cold water with vigorous stirring. The product should precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(2-Benzoylvinyl)benzenesulfonyl chloride.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Chemical Reactivity and Mechanistic Insights

The chemistry of 4-(2-Benzoylvinyl)benzenesulfonyl chloride is dominated by the reactivity of its two key functional groups.

The Sulfonyl Chloride Group: An Electrophilic Hub

The sulfonyl chloride moiety is a powerful electrophile, making it highly susceptible to nucleophilic attack. This reactivity is central to its utility in forming stable covalent bonds with various nucleophiles.

-

Reaction with Amines (Sulfonamide Formation): The reaction with primary and secondary amines is a cornerstone of sulfonyl chloride chemistry, leading to the formation of highly stable sulfonamides. This reaction is often carried out in the presence of a base to neutralize the HCl byproduct[9].

Caption: General reaction of a sulfonyl chloride with a primary amine.

-

Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a base, sulfonyl chlorides react with alcohols to form sulfonate esters. This is a common strategy in organic synthesis to convert a poor leaving group (-OH) into a good one (-OSO₂R).

The Chalcone Moiety: A Michael Acceptor

The α,β-unsaturated ketone system in the chalcone moiety makes it an excellent Michael acceptor. This allows for 1,4-conjugate addition of nucleophiles, a reaction of significant importance in the context of covalent inhibitor design.

-

Michael Addition with Thiols: Biological thiols, such as the cysteine residues in proteins, can act as nucleophiles in a Michael addition reaction with the chalcone scaffold[6][7][8]. This forms a stable carbon-sulfur bond, effectively tethering the molecule to the protein.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 10. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

- 11. Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, Structural and Biological Properties of the Ring-A Sulfonamido Substituted Chalcones: A Review [mdpi.com]

- 20. researchgate.net [researchgate.net]

Sulfonyl Chloride Functionalized Chalcones: A Technical Guide to Synthesis and Application

Part 1: Executive Summary & Strategic Value

The Dual-Warhead Paradigm

In the landscape of medicinal chemistry, the fusion of the chalcone scaffold (1,3-diaryl-2-propen-1-one) with a sulfonyl chloride (

-

The Enone System: A Michael acceptor capable of covalent interactions with cysteine residues in target proteins (e.g., tubulin, NF-κB).

-

The Sulfonyl Chloride: A highly electrophilic handle for "click-like" diversification into sulfonamides (carbonic anhydrase inhibitors), sulfonates, or sulfonyl fluorides (SuFEx chemistry).[1]

This guide serves as a definitive technical manual for the synthesis, handling, and derivatization of sulfonyl chloride functionalized chalcones, moving beyond basic protocols to address stability, regioselectivity, and therapeutic integration.

Part 2: Synthetic Architectures

There are two primary routes to access sulfonyl chloride chalcones.[2] The choice depends heavily on the substrate's sensitivity to strong acids and the desired position of the sulfonyl group.

Route A: Late-Stage Chlorosulfonation (The Direct Approach)

This method involves the electrophilic aromatic substitution of a pre-formed chalcone using chlorosulfonic acid (

-

Mechanism: Electrophilic attack by

species. -

Regioselectivity: The sulfonyl group preferentially adds to the electron-rich aromatic ring. If the A-ring (acetophenone derived) has electron-donating groups (e.g., -OMe), substitution typically occurs at the para position relative to the activating group.[1]

-

Pros: Rapid access to derivatives from established chalcone libraries.

-

Cons: Harsh acidic conditions; incompatible with acid-labile groups (acetals, Boc-amines).[1]

Route B: The "Warhead-First" Assembly (Aldol Condensation)

This route utilizes 4-acetylbenzenesulfonyl chloride as the starting ketone, condensing it with aromatic aldehydes.[1]

-

Mechanism: Acid-catalyzed Claisen-Schmidt condensation.[1][3]

-

Reagent: Dry HCl gas in glacial acetic acid or absolute ethanol.

-

Critical Nuance: Base catalysis (NaOH/KOH) is forbidden here, as hydroxide will rapidly hydrolyze the

to a sulfonate salt ( -

Pros: Preserves the sulfonyl chloride integrity; allows precise placement of the

group.

Visualization: Synthetic Pathways

Figure 1: Comparison of Late-Stage Chlorosulfonation (Route A) vs. Acid-Catalyzed Aldol Assembly (Route B).

Part 3: Experimental Protocols

Safety Note: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried. Work in a fume hood.

Protocol 1: Chlorosulfonation of Chalcones (Route A)

Target: Synthesis of 4'-chlorosulfonyl chalcone derivatives.[1]

-

Preparation: Place 10 mL of chlorosulfonic acid (excess, acts as solvent and reagent) in a 50 mL two-necked round-bottom flask equipped with a calcium chloride drying tube. Cool to 0–5°C in an ice-salt bath.

-

Addition: Add the substituted chalcone (10 mmol) portion-wise over 20 minutes. Critical: Maintain temperature below 5°C to prevent polymerization or charring.

-

Reaction: Stir the mixture at room temperature (25°C) for 2 hours. Monitor consumption of starting material via TLC (Note: Withdraw an aliquot, quench in mini-vial with MeOH to check as methyl sulfonate ester).

-

Quenching: Pour the reaction mixture dropwise onto 300g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

-

Isolation: Filter the solid immediately. Wash with cold water (3 x 50 mL) until washings are neutral pH.[1]

-

Drying: Dry the solid in a vacuum desiccator over

. Do not heat , as thermal instability is common. Use immediately for the next step.

Protocol 2: Derivatization to Sulfonamides (The Drug Candidate)

Target: Conversion of Chalcone-

-

Setup: Mix the freshly prepared chalcone sulfonyl chloride (1 mmol) and the desired amine (1 mmol) in dichloromethane (DCM) or ethanol.

-

Catalysis: Add anhydrous

(4 mmol) or Pyridine (1.2 mmol).-

Green Chemistry Variant: Grind reactants in a mortar and pestle without solvent (Solid-state synthesis) for 10–20 mins.

-

-

Workup: Dilute with water. The sulfonamide usually precipitates. Recrystallize from Ethanol/DMF.

Part 4: Technical Data & Reactivity Profile

Stability & Handling Table

| Parameter | Characteristic | Operational Implication |

| Hydrolytic Stability | Low (Half-life: mins to hours in water) | Store under inert gas ( |

| Thermal Stability | Moderate (Dec. > 100°C) | Avoid reflux during synthesis if possible.[1] Dry under vacuum at RT. |

| Electrophilicity | High (Hard electrophile at S) | Reacts with amines, alcohols, phenols.[1] Compatible with SuFEx (Sulfur-Fluoride Exchange) if converted to |

| Regiochemistry | A-Ring vs. B-Ring | Route A usually targets the A-ring (ketone side) if it is electron-rich.[1] Route B guarantees A-ring placement. |

Part 5: Therapeutic Applications & Mechanism

The resulting Sulfonamide-Chalcone Hybrids exhibit potent biological activity by targeting multiple pathways.

Anticancer Activity (Tubulin & Carbonic Anhydrase)[1]

-

Mechanism: The chalcone motif binds to the colchicine-binding site of tubulin, inhibiting polymerization (G2/M arrest).[1] The sulfonamide moiety targets Carbonic Anhydrase (CA IX), disrupting pH regulation in hypoxic tumor cells.[1]

-

Key Data: Compounds derived via this route have shown

values < 1

Antimicrobial Action[1][3][7][8][9][10][11]

-

Mechanism: Inhibition of dihydropteroate synthase (DHPS) by the sulfonamide group (mimicking PABA), while the chalcone disrupts bacterial cell walls.[1]

Visualization: Mechanism of Action (MOA)

Figure 2: Dual-mechanism of action for sulfonamide-chalcone hybrids synthesized from sulfonyl chloride precursors.[1]

References

-

Castano, T., et al. (2021).[1] Synthesis, Structural and Biological Properties of the Ring-A Sulfonamido Substituted Chalcones: A Review. MDPI, Molecules. [Link][1]

-

Semenok, D., et al. (2017).[1][5] Efficient synthesis of chalcone-4'-sulfonyl chlorides and fluorides. ResearchGate. [Link]

-

Suma, A. A. T., et al. (2019).[1][4] Efficient Synthesis of Chloro Chalcones Under Ultrasound Irradiation, Their Anticancer Activities and Molecular Docking Studies. Rasayan Journal of Chemistry. [Link]

Sources

Chemical scaffold 4-(3-oxo-3-phenyl-1-propen-1-yl)benzenesulfonyl chloride

The following technical guide details the chemical architecture, synthesis, and application of 4-(3-oxo-3-phenyl-1-propen-1-yl)benzenesulfonyl chloride . This scaffold is a "privileged structure" in medicinal chemistry, fusing a reactive Michael acceptor (chalcone) with a versatile sulfonamide anchor.

4-(3-oxo-3-phenyl-1-propen-1-yl)benzenesulfonyl chloride

Executive Summary

Compound Class: Chalcone-Sulfonyl Chloride Hybrid CAS Registry: (Generic scaffold classification: Chalcone Sulfonyl Chlorides) Core Utility: Combinatorial synthesis of anticancer (tubulin polymerization inhibitors), anti-inflammatory (COX-2 inhibitors), and antimicrobial agents.

This guide addresses the synthesis, handling, and derivatization of 4-(3-oxo-3-phenyl-1-propen-1-yl)benzenesulfonyl chloride . Unlike standard reagents, this molecule possesses two distinct electrophilic centers:

-

The Sulfonyl Chloride (

): A hard electrophile susceptible to nucleophilic attack by amines/alcohols. -

The Enone (

): A soft electrophile (Michael acceptor) capable of covalent modification of cysteine residues in biological targets.

Scientific Directive: The successful utilization of this scaffold requires strict chemo-selective protocols to derivatize the sulfonyl group without degrading the enone linker.

Chemical Architecture & Reactivity

The molecule is constructed from a 1,3-diphenyl-2-propen-1-one (chalcone) core, sulfonated at the para-position of the styryl ring (Ring B).

| Feature | Chemical Nature | Reactivity Profile | Critical Handling Note |

| Sulfonyl Chloride | Hard Electrophile | High reactivity toward | Moisture Sensitive: Hydrolyzes to sulfonic acid rapidly in wet solvents. |

| Soft Electrophile | Michael addition with thiols/amines. | Base Sensitive: Can undergo retro-aldol or polymerization in strong base/heat. | |

| Styryl Linker | Conjugated System | Rigid spacer, maintains planarity. | Light Sensitive: Potential for |

Structural Logic Diagram

The following diagram illustrates the retrosynthetic logic and the dual-electrophile nature of the scaffold.

Caption: Retrosynthetic pathway and electrophilic characterization of the chalcone-sulfonyl chloride scaffold.

Synthesis Protocol: The "Chlorosulfonation" Route[1][2]

The most robust route to this scaffold is the direct chlorosulfonation of the parent chalcone. This method avoids the incompatibility of sulfonyl chlorides with the basic conditions required for chalcone formation (Claisen-Schmidt condensation).

Phase 1: Synthesis of the Chalcone Core

Reaction: Claisen-Schmidt Condensation Reagents: Acetophenone (1.0 eq), Benzaldehyde (1.0 eq), NaOH (40% aq), Ethanol.

-

Dissolution: Dissolve acetophenone (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (30 mL) in a round-bottom flask.

-

Catalysis: Add 40% NaOH solution (10 mL) dropwise while stirring at

. -

Reaction: Allow the mixture to stir at room temperature for 12–24 hours. The solution will typically turn yellow/orange, indicating conjugation.

-

Isolation: Pour the mixture into crushed ice/water containing dilute HCl (to neutralize base). Filter the precipitated solid.[1][2]

-

Purification: Recrystallize from ethanol. Checkpoint: Confirm purity via TLC (Hexane:EtOAc 8:2).

Phase 2: Chlorosulfonation (Critical Step)

Reaction: Electrophilic Aromatic Substitution

Reagents: Chalcone (from Phase 1), Chlorosulfonic Acid (

Safety Warning: Chlorosulfonic acid reacts violently with water, releasing HCl gas. Perform in a fume hood with strictly anhydrous glassware.

-

Setup: Place chlorosulfonic acid (5.0 eq, excess) in a dry flask equipped with a drying tube (

). Cool to -

Addition: Add the chalcone (1.0 eq) in small portions over 30 minutes. Do not add all at once; the exotherm can cause charring.

-

Digestion: Stir the mixture at room temperature for 24 hours. The solution will darken.

-

Quenching (The "Crash-Out"):

-

Prepare a beaker with 200g of crushed ice.

-

Slowly pour the reaction mixture onto the ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

-

-

Isolation: Filter immediately. Wash with cold water (to remove acid) followed by a small amount of cold acetonitrile or hexane.

-

Drying: Dry under vacuum over

or

Derivatization: Generating Sulfonamide Libraries

Once isolated, the scaffold is used to generate libraries of sulfonamides. The key is to react the

Protocol: Solvent-Free "Green" Amidation

This method (grounding with

Reagents: Scaffold (1 mmol), Amine (1 mmol), Anhydrous

-

Grinding: In a clean mortar, mix the amine and

until a fine powder is formed. -

Reaction: Add the chalcone-sulfonyl chloride scaffold. Grind the mixture vigorously with a pestle at room temperature for 10–20 minutes.

-

Observation: The mixture often becomes pasty or changes color as HCl is eliminated.

-

-

Monitoring: Check progress by TLC (spot a methanolic solution of the paste).

-

Workup: Add water (20 mL) to the mortar and stir. The

and salt byproducts dissolve; the product precipitates. -

Purification: Filter the solid, wash with water, and recrystallize from ethanol/DMF.

Data Presentation: Expected Yields & Properties

| Derivative Type | Amine Class | Expected Yield | Reaction Time (Grinding) | Biological Relevance |

| Aryl-Sulfonamide | Aniline derivatives | 85–95% | 10–15 min | Anticancer (Tubulin) |

| Heterocyclic | Aminothiazoles | 75–85% | 20–30 min | Antimicrobial (Sulfa-drug like) |

| Aliphatic | Morpholine/Piperidine | 90–98% | <10 min | Solubility enhancement |

Quality Control & Troubleshooting

Self-Validating the Protocol:

-

The "Water Test": Before using the sulfonyl chloride, take a small spatula tip and drop it into warm water. If it does not fizz or release oily droplets (sulfonic acid), it may already be hydrolyzed. A fresh batch should be solid and relatively stable in cold water.

-

IR Spectroscopy: Look for the disappearance of the

stretch (

Common Pitfalls:

-

Issue: Product is an oil/gum after chlorosulfonation.

-

Cause: Incomplete quenching or presence of excess acid.

-

Fix: Recrystallize from glacial acetic acid or wash thoroughly with ice-cold hexane.

-

-

Issue: Loss of double bond (Michael addition during amidation).

-

Cause: Use of strong bases (NaOH, TEA) or high heat.

-

Fix: Switch to the solvent-free

method or use Pyridine as both solvent and base at

-

References

-

Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 2017. (Describes the general procedure for chlorosulfonation of chalcones).

-

Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Research, 2015. (Validates the solvent-free amidation protocol).

-

Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science, 2021. (Review of Claisen-Schmidt conditions and chalcone stability).

-

Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. ResearchGate, 2025. (Alternative green synthesis methods for the core).

Sources

Application Note: Strategic Synthesis of Chalcone Sulfonamide Hybrids via Sulfonyl Chlorides

Executive Summary & Therapeutic Rationale

This guide details the synthesis of chalcone-sulfonamide hybrids, a privileged scaffold in medicinal chemistry. This hybrid structure synergizes the tubulin-polymerization inhibitory properties of the chalcone (

While multiple synthetic routes exist, this protocol focuses on the nucleophilic substitution of sulfonyl chlorides , a method offering the highest versatility for Structure-Activity Relationship (SAR) studies. We will explore two distinct strategic entry points:

-

The Divergent Route (Post-functionalization): Ideal for library generation; reacting an amino-chalcone with various sulfonyl chlorides.

-

The Convergent Route (Pre-functionalization): Ideal for sensitive aldehydes; forming the sulfonamide prior to Claisen-Schmidt condensation.

Strategic Pathway Analysis

Before beginning benchwork, select the pathway that matches your substrate stability and library goals.

Diagram 1: Synthetic Workflow Decision Tree

Caption: Decision matrix for selecting the optimal synthetic route based on substrate stability and project goals.

Detailed Protocol: The Divergent Approach (Recommended)

This protocol describes the derivatization of an amino-chalcone using a sulfonyl chloride.[1][2][3][4] This method is preferred for medicinal chemistry because a single batch of amino-chalcone can be split to react with 20+ different sulfonyl chlorides.

Materials & Reagents[1][2][4][5][6][7][8][9][10][11]

-

Substrate: 4'-Amino-chalcone (or substituted variant) [1.0 equiv]

-

Reagent: Aryl/Alkyl Sulfonyl Chloride (

) [1.1 - 1.2 equiv] -

Solvent: Dichloromethane (DCM) (Anhydrous)

-

Base: Triethylamine (TEA) or Pyridine [1.5 - 2.0 equiv]

-

Catalyst (Optional): DMAP (4-Dimethylaminopyridine) [0.1 equiv] for sterically hindered amines.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

-

Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. Moisture reacts with sulfonyl chlorides to form sulfonic acids, killing the reaction. -

Dissolve 1.0 mmol of the amino-chalcone in 10 mL of anhydrous DCM.

-

Add 1.5 mmol of Triethylamine (TEA).

-

Cool the solution to 0°C using an ice bath.

-

Scientific Insight: Sulfonylation is exothermic.[5] High temperatures at the start can lead to bis-sulfonylation (two sulfonyl groups on one amine) or polymerization of the chalcone double bond.

-

Step 2: Controlled Addition

-

Dissolve 1.1 mmol of the Sulfonyl Chloride in 2 mL of DCM.

-

Add this solution dropwise to the stirring amine solution over 10-15 minutes.

-

Observation: A white precipitate (TEA·HCl salt) may begin to form immediately. This is a positive sign.

Step 3: Reaction & Monitoring[4][5][6]

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 3–6 hours .

-

Self-Validation (TLC):

-

Mobile Phase: Hexane:Ethyl Acetate (7:3).[6]

-

Expectation: The starting material (amino-chalcone, usually fluorescent yellow/green) should disappear. The product will typically have a lower

than the chalcone due to the polarity of the sulfonamide, but higher than the free amine if hydrogen bonding is significant. -

Stain: UV (254 nm) is sufficient due to conjugation.

-

Step 4: Work-up & Purification[7]

-

Quench: Add 10 mL of water to dissolve the ammonium salts.

-

Wash: Transfer to a separatory funnel. Wash the organic layer with:

-

10 mL 1M HCl (Critical: Removes unreacted amine and TEA).

-

10 mL Sat. NaHCO3 (Removes any hydrolyzed sulfonic acid).

-

10 mL Brine .

-

-

Dry: Dry organic layer over anhydrous

, filter, and concentrate in vacuo. -

Crystallization: Most chalcone sulfonamides crystallize readily from Ethanol or Methanol/Water mixtures. Column chromatography is rarely needed unless the conversion was incomplete.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom.

Diagram 2: Sulfonylation Mechanism

Caption: Nucleophilic attack of the amino-chalcone on the sulfonyl chloride, followed by elimination of chloride and proton scavenging.

Key Mechanistic Factor: The electron density of the sulfonyl chloride affects rate.

-

Electron-Withdrawing Groups (e.g.,

): Increase electrophilicity of S, making the reaction faster but more prone to side reactions (hydrolysis). -

Electron-Donating Groups (e.g.,

): Decrease electrophilicity, requiring longer reaction times or reflux.

Comparative Data & Optimization

The choice of solvent and base dramatically impacts yield and purity.

| System | Conditions | Typical Yield | Pros | Cons |

| DCM / TEA | 0°C | 85-95% | Easy workup, high solubility | DCM is toxic; requires anhydrous conditions |

| Pyridine | RT, 2-12h | 80-90% | Pyridine acts as solvent & base | Difficult to remove pyridine (requires extensive acid wash) |

| Water / Na2CO3 | RT, Grind/Stir | 70-85% | Green chemistry, no organic waste | Lower solubility of chalcones; heterogeneous reaction |

| Ethanol / Reflux | 78°C, 2h | 60-75% | Eco-friendly solvent | Potential for Michael addition side-reactions (ethanol attacking chalcone) |

Characterization Standards (Self-Validation)

To ensure the protocol worked, verify these spectral markers:

-

1H NMR (DMSO-d6 or CDCl3):

-

The Sulfonamide Proton (

): Look for a singlet (often broad) between 9.5 - 11.0 ppm . This confirms the formation of the -

The Chalcone Linker: Two doublets (

) between 7.4 - 8.0 ppm . The large coupling constant confirms the trans (E) geometry is preserved. -

Disappearance: The broad singlet of the primary amine (

, ~4.0-6.0 ppm) must be absent.

-

-

IR Spectroscopy:

-

Sulfonyl Bands: Strong stretches at ~1340 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric) for

. -

Carbonyl: The ketone (

) stretch of the chalcone should remain at ~1650 cm⁻¹ .

-

Troubleshooting "The Senior Scientist's Notebook"

-

Problem: I see two spots close together on TLC.

-

Cause: You likely formed the bis-sulfonamide (

). -

Fix: Strict temperature control (0°C start) and ensure you do not use excess sulfonyl chloride. Add the chloride slowly.[5]

-

-

Problem: The product is an oil and won't crystallize.

-

Cause: Trapped solvent or impurities.

-

Fix: Triturate the oil with cold diethyl ether or hexane. Scratch the flask walls with a glass rod to induce nucleation.

-

-

Problem: Low yield with p-nitrobenzenesulfonyl chloride.

-

Cause: It hydrolyzed before reacting.

-

Fix: Ensure DCM is dry. Add the sulfonyl chloride as a solid directly to the amine solution if the solution transfer is too slow.

-

References

-

Kamal, A., et al. (2008). Synthesis and biological evaluation of chalcone sulfonamides as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.

-

Supuran, C. T., et al. (2004). Carbonic anhydrase inhibitors: Sulfonamides as antitumor agents. Expert Opinion on Therapeutic Patents.

-

Castano, T., et al. (2019). New chalcone-sulfonamide hybrids exhibiting anticancer and antituberculosis activity.[8] European Journal of Medicinal Chemistry.

-

BenchChem Technical Division. (2025). Reactivity of the Sulfonyl Chloride Functional Group: Protocols and Mechanisms.

-

Boumendjel, A. (2003). Chalcones and their derivatives as new enzyme inhibitors. Current Medicinal Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scilit.com [scilit.com]

- 7. Design and Development of Sulfonamide-Chalcones as Antiepileptic Candidates: Computational and Zebrafish-Based Validation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New chalcone-sulfonamide hybrids exhibiting anticancer and antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for reacting 4-(3-Oxo-3-phenylpropenyl)benzenesulfonyl chloride with amines

Protocol for the N-Sulfonylation of Amines with 4-(3-Oxo-3-phenylpropenyl)benzenesulfonyl Chloride

Executive Summary

This application note details the protocol for synthesizing sulfonamide derivatives containing a chalcone (1,3-diphenylprop-2-en-1-one) moiety. The reaction involves the coupling of 4-(3-Oxo-3-phenylpropenyl)benzenesulfonyl chloride (an electrophilic chalcone derivative) with primary or secondary amines.

Scientific Significance: Hybrid molecules combining chalcones and sulfonamides are privileged scaffolds in drug discovery. They exhibit dual mechanisms of action, often targeting Carbonic Anhydrase (CA) isoforms (sulfonamide moiety) while exerting anti-proliferative or anti-inflammatory effects (chalcone Michael acceptor moiety).

Key Challenge: The starting material contains two electrophilic sites:

-

The Sulfonyl Chloride (

) : Hard electrophile. -

The

-Unsaturated Ketone (Enone) : Soft electrophile susceptible to Michael addition.

This protocol utilizes kinetic control (low temperature, non-nucleophilic base) to favor

Mechanistic Insight & Chemoselectivity

To ensure high yield and purity, one must understand the competing pathways.

-

Pathway A (Desired): Nucleophilic attack of the amine on the sulfur atom. This reaction is fast and kinetically favored at lower temperatures (

). -

Pathway B (Undesired): Conjugate addition (Michael addition) of the amine to the

-carbon of the alkene. This is thermodynamically driven and favored by higher temperatures or prolonged reaction times.

Diagram 1: Chemoselectivity & Reaction Pathway

Caption: Mechanistic bifurcation. Pathway A (Green) is favored by maintaining low temperature and stoichiometric control.

Materials & Equipment

Reagents

-

Starting Material: 4-(3-Oxo-3-phenylpropenyl)benzenesulfonyl chloride (Ensure dry; susceptible to hydrolysis).

-

Amine: 1.0 – 1.1 equivalents (Primary or Secondary).

-

Solvent: Dichloromethane (DCM, Anhydrous) or Tetrahydrofuran (THF).

-

Base: Pyridine (1.5 – 2.0 eq) or Triethylamine (TEA).

-

Note: Pyridine is preferred as it acts as both a base and a nucleophilic catalyst.

-

-

Workup: 1M Hydrochloric Acid (HCl), Brine, Sodium Sulfate (

).

Equipment

-

Round-bottom flask (RBF) with magnetic stir bar.

-

Ice-water bath (

). -

Addition funnel or syringe pump.

-

Rotary evaporator.

Standard Operating Procedure (SOP)

Phase 1: Preparation

-

Drying: Flame-dry or oven-dry the glassware. Moisture converts the sulfonyl chloride to sulfonic acid (unreactive).

-

Dissolution: Dissolve the Amine (1.0 eq) in anhydrous DCM (approx. 5–10 mL per mmol).

-

Base Addition: Add Pyridine (1.5 eq) to the amine solution.

-

Cooling: Place the reaction vessel in an ice-water bath and cool to

for 10 minutes.

Phase 2: The Reaction

-

Reagent Addition: Dissolve 4-(3-Oxo-3-phenylpropenyl)benzenesulfonyl chloride (1.0 eq) in a minimal amount of DCM.

-

Controlled Addition: Add the sulfonyl chloride solution dropwise to the cold amine mixture over 15–20 minutes.

-

Critical: Rapid addition causes localized heating, increasing the risk of Michael addition side-products.

-

-

Incubation: Stir at

for 1 hour, then allow the mixture to warm to Room Temperature (RT) naturally. Stir for an additional 2–4 hours.

Phase 3: Monitoring & Workup[1]

-

Validation (TLC): Check TLC (typically Hexane:EtOAc 7:3). Look for the disappearance of the sulfonyl chloride (high

) and appearance of the sulfonamide (lower -

Quench: Pour the reaction mixture into ice-cold 1M HCl (excess).

-

Why? This neutralizes the pyridine/TEA and converts any unreacted amine into water-soluble salts, removing them from the organic layer.

-

-

Extraction: Extract with DCM (

). -

Washing: Wash combined organic layers with water, then brine. Dry over anhydrous

. -

Isolation: Filter and concentrate under reduced pressure.

-

Purification: Recrystallize from Ethanol (preferred) or purify via column chromatography if necessary.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow ensuring removal of basic impurities via acid wash.

Data Presentation & Troubleshooting

Expected Analytical Data

| Feature | Technique | Expected Signal / Observation |

| Sulfonamide Linkage | Singlet ( | |

| Chalcone Alkene | Two doublets at | |

| Sulfonyl Group | IR Spectroscopy | Strong bands at |

| Carbonyl | IR Spectroscopy | Sharp band at |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry. Check sulfonyl chloride quality (if it smells strongly of acid, it has degraded). |

| Side Products | Michael Addition (Attack on alkene) | Lower temperature. Ensure the reaction stays at |

| Oily Product | Trapped Solvent/Base | The product might be solvated. Triturate with cold diethyl ether or hexane to induce precipitation. |

| Starting Material Remains | Low Nucleophilicity of Amine | If using an electron-deficient aniline, heat to reflux (caution: monitor for Michael addition) or add a catalyst like DMAP (10 mol%). |

References

-

Synthesis of Chalcone-Sulfonamide Hybrids

- Title: Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Deriv

- Source: PubMed Central (PMC).

-

URL:[Link]

-

Design and Biological Evaluation

- Title: Terminators or Guardians? Design, Synthesis, and Cytotoxicity Profiling of Chalcone-Sulfonamide Hybrids.

- Source: ACS Omega.

-

URL:[Link]

-

General Sulfonylation Protocol

- Title: Protocol for N-sulfonylation using Methanesulfonyl Chloride (General Applicability).

-

Source: BenchChem Application Notes.[1]

-

Review of Synthetic Routes

- Title: Synthesis, Structural and Biological Properties of the Ring-A Sulfonamido Substituted Chalcones: A Review.

- Source: MDPI (Molecules).

-

URL:[Link]

Sources

Sulfonylation of Amines with Chalcone Derivatives: A Comprehensive Guide to Synthesis, Mechanistic Insights, and Applications in Drug Discovery

Introduction: The Strategic Convergence of Chalcones and Sulfonamides

In the landscape of medicinal chemistry, the strategic hybridization of distinct pharmacophores into a single molecular entity is a proven strategy for the development of novel therapeutic agents with enhanced potency and unique mechanisms of action. This guide delves into the synthesis and application of chalcone-sulfonamide hybrids, a class of compounds that has garnered significant attention for its broad spectrum of biological activities. Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one core, are naturally occurring precursors to flavonoids and are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The α,β-unsaturated ketone moiety in chalcones makes them excellent Michael acceptors, a feature that often underpins their biological activity.[1][4]

On the other hand, the sulfonamide group (-SO₂NH-) is a cornerstone of medicinal chemistry, present in a wide array of clinically approved drugs with antibacterial, diuretic, and anticancer properties.[5][6] The ability of the sulfonamide moiety to engage in hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes, makes it a valuable functional group in drug design.[1][7]

The conjugation of these two powerful pharmacophores yields hybrid molecules with a remarkable range of therapeutic potential, from potent anticancer and antitubercular agents to enzyme inhibitors.[7][8][9] This guide provides a detailed exploration of the synthetic methodologies for creating these hybrids, the underlying mechanistic principles, and their applications in modern drug discovery, offering researchers a comprehensive resource for harnessing the potential of chalcone-sulfonamide derivatives.

Synthetic Strategies for Chalcone-Sulfonamide Hybrids

The synthesis of chalcone-sulfonamide derivatives can be broadly approached through two primary routes: the sulfonylation of a pre-formed aminochalcone or the Claisen-Schmidt condensation involving a sulfonamide-bearing acetophenone or benzaldehyde. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Strategy 1: Direct Sulfonylation of Aminochalcones